Tetrafluorohydroquinone

Catalog No.
S703543
CAS No.
771-63-1
M.F
C6H2F4O2
M. Wt
182.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluorohydroquinone

CAS Number

771-63-1

Product Name

Tetrafluorohydroquinone

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-diol

Molecular Formula

C6H2F4O2

Molecular Weight

182.07 g/mol

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H

InChI Key

ZSDAMBJDFDRLSS-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)O

The exact mass of the compound Tetrafluorohydroquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrafluorohydroquinone (TFHQ, CAS 771-63-1) is a highly fluorinated aromatic diol utilized primarily as an advanced precursor in polymer synthesis, a pre-lithiation agent in energy storage, and a specialized building block in supramolecular chemistry. The substitution of four ring hydrogens with highly electronegative fluorine atoms fundamentally alters the molecule's electronic structure compared to standard hydroquinone. This fluorination significantly increases the acidity of the hydroxyl protons, enhances its hydrogen bond donor capacity, and shifts its redox potential [1]. For industrial and scientific procurement, TFHQ is prioritized when downstream applications require solution-processable fluorinated polymers, gas-free decomposition in battery electrolytes, or highly stable 2D self-assembled monolayers that cannot be achieved with unfluorinated or chlorinated analogs [2].

Attempting to substitute Tetrafluorohydroquinone with standard hydroquinone (HQ) or other halogenated variants routinely fails in advanced material applications due to strict electronic and steric requirements. In supramolecular assembly, HQ lacks the sufficient hydrogen bond donor strength to form stable networks with pyridyl acceptors, leading to complete assembly failure [1]. In energy storage applications, conventional pre-lithiation additives and unfluorinated quinones generate detrimental gaseous byproducts or solid residues during decomposition, which degrade cathode integrity and impede charge transport [2]. Furthermore, in polymer synthesis, utilizing unfluorinated HQ yields rigid, insoluble polyethers that cannot be processed into films, whereas TFHQ ensures the solubility required for industrial casting and molding[3].

Enhanced Hydrogen Bond Donor Efficacy for Supramolecular Assembly

Standard hydroquinone (HQ) is often ineffective as a hydrogen bond donor for forming 2D self-assembled monolayers with pyridyl acceptors due to insufficient acidity and donor strength. Fluorination fundamentally alters this dynamic. When paired with 3TPTZ (a tripyridyltriazine acceptor), TFHQ readily forms stable bimolecular networks, whereas HQ fails to assemble under identical conditions [1]. This makes TFHQ an effective building block for multicomponent surface functionalization where unfluorinated analogs fail.

Evidence DimensionBimolecular network formation capability
Target Compound DataForms stable 2D bimolecular networks (unit cell: a = 1.1 nm, b = 3.0 nm)
Comparator Or BaselineHydroquinone (HQ): Fails to form networks
Quantified DifferenceBinary assembly success (TFHQ) vs. complete assembly failure (HQ)
ConditionsHeptanoic acid/HOPG interface with 3TPTZ acceptor

Ensures reliable formation of ordered multicomponent monolayers, which is a prerequisite for reproducible surface functionalization.

Improved Processability of S-Triazinyl Polyethers

While the condensation of cyanuric chloride with unfluorinated hydroquinone yields polyethers that are highly insoluble and difficult to process, substituting TFHQ shifts the material properties significantly. Although the raw polymerization yield is lower (44-60%), the resulting TFHQ-based polyethers exhibit complete solubility in solvents like hexamethylphosphoramide [1]. This solubility is critical for casting clear films and downstream industrial processing.

Evidence DimensionPolymer solubility in hexamethylphosphoramide
Target Compound DataCompletely soluble
Comparator Or BaselineHydroquinone (HQ) derived polymer: Insoluble in most solvents
Quantified DifferenceTransition from highly insoluble (HQ) to completely soluble (TFHQ)
ConditionsCondensation polymerization with cyanuric chloride

Enables solution-based industrial processing and film casting, which is impossible with the insoluble unfluorinated polymer.

Zero-Residue Cathode Pre-Lithiation

Conventional cathode pre-lithiation additives (e.g., LixMyOz compounds) decompose to release active lithium but generate detrimental gaseous byproducts (like O2) or solid residues that impede charge transport. The dilithium salt of TFHQ (LTFBB) decomposes during charging to release lithium, while its byproduct (tetrafluorobenzoquinone, TFBQ) dissolves seamlessly into the electrolyte[1]. This zero-residue, gas-free decomposition pathway protects cathode structural integrity.

Evidence DimensionGas and solid residue formation during decomposition
Target Compound Data0% gas or solid residue
Comparator Or BaselineConventional inorganic pre-lithiation compounds: Generate significant gas and solid residues
Quantified DifferenceComplete elimination of structural degradation byproducts
ConditionsInitial charging cycle of lithium-ion battery pre-lithiation

Eliminates battery swelling and internal resistance spikes caused by gas and solid byproducts during the initial formation cycles.

Capacity Retention in Degraded Lithium-Ion Cells

When applied as a lithium replenishment separator (LRS) in degraded LiFePO4 (LFP) batteries, the TFHQ-derived pre-lithiation agent provides massive long-term capacity benefits. A degraded LFP||Graphite full cell incorporating the TFHQ-based LRS achieved a 44.9% higher overall capacity compared to a baseline cell using a standard polypropylene separator (PPS) after 200 cycles at 0.5C [1]. This highlights TFHQ's value in battery regeneration workflows.

Evidence DimensionOverall capacity retention
Target Compound Data44.9% higher capacity
Comparator Or BaselineStandard polypropylene separator (PPS): Baseline capacity
Quantified Difference+44.9% higher capacity retention after 200 cycles
ConditionsDegraded LFP||Graphite full cell, 200 cycles at 0.5C

Directly extends the operational lifespan and commercial viability of regenerated lithium-ion battery systems.

Lithium Replenishment Separators (LRS) for Battery Regeneration

TFHQ is utilized to synthesize lithium 2,3,5,6-tetrafluorobenzene-1,4-bis(olate) (LTFBB), a pre-lithiation agent. It is selected for regenerating degraded LiFePO4 cathodes because it decomposes into a soluble electrolyte additive without generating cell-swelling gases or solid insulating residues [1].

Synthesis of Solution-Processable S-Triazinyl Polyethers

In polymer manufacturing, TFHQ is selected over standard hydroquinone to react with cyanuric chloride. The fluorinated backbone disrupts polymer chain packing just enough to render the resulting polyethers completely soluble in polar aprotic solvents, enabling the casting of clear, high-performance films [2].

Fabrication of 2D Self-Assembled Monolayers

TFHQ is procured for surface functionalization workflows requiring strong hydrogen bond donors. It successfully pairs with tripyridyltriazine (3TPTZ) acceptors at liquid/solid interfaces to form highly ordered bimolecular networks, an application where unfluorinated phenols strictly fail [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

771-63-1

Wikipedia

2,3,5,6-Tetrafluorohydroquinone

Dates

Last modified: 08-15-2023

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